(S)-3-Methyl-1-(p-tolyl)butan-1-amine
Description
(S)-3-Methyl-1-(p-tolyl)butan-1-amine is a chiral amine featuring a p-tolyl (4-methylphenyl) group attached to a branched butan-1-amine backbone with a methyl substituent at the 3-position (Figure 1). Its molecular formula is C₁₂H₁₉N (molecular weight: 177.29 g/mol), and it is characterized by the S-configuration at the stereogenic center. This compound is structurally related to pharmaceutical intermediates and impurities, such as Repaglinide EP Impurity D (synonym per ), though its exact pharmacological profile remains underexplored.
Key structural attributes include:
- Aromatic system: The p-tolyl group introduces steric bulk and electron-donating effects via the para-methyl substituent.
- Chirality: The S-configuration influences stereoselective interactions, critical in drug-receptor binding or catalytic applications.
- Amine functionality: The primary amine group enables participation in hydrogen bonding, salt formation, and nucleophilic reactions.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-3-methyl-1-(4-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1 |
InChI Key |
YJBJUTNBLZJNOP-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(C)C)N |
Origin of Product |
United States |
Chemical Reactions Analysis
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: (S)-3-Methyl-1-(p-tolyl)butan-1-amine oxide.
Reduction: (S)-3-Methyl-1-(p-tolyl)butanol.
Substitution: Nitro derivatives or bromo derivatives of the aromatic ring.
Scientific Research Applications
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-3-Methyl-1-(p-tolyl)butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The p-tolyl group distinguishes this compound from analogues with unsubstituted phenyl or other substituted aryl groups. Key comparisons include:
Key Observations :
- Electronic effects: The p-tolyl group’s methyl donor increases electron density at the aromatic ring compared to phenyl, altering reactivity in electrophilic substitutions .
Backbone and Functional Group Modifications
Variations in the amine chain or functional groups significantly impact physicochemical properties:
Key Observations :
Stereochemical and Crystallographic Comparisons
The S-configuration is a critical differentiator. For example:
- (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride () exhibits reversed stereochemistry, which could lead to divergent biological activity or crystal packing .
- Crystallographic tools : Programs like Mercury () enable analysis of packing patterns, while SHELX () aids in refining crystal structures. The p-tolyl group’s planar geometry may promote π-π stacking in crystals, unlike alkyl-substituted analogues .
Physicochemical and Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for (S)-3-Methyl-1-(p-tolyl)butan-1-amine, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves reductive amination of 3-methylbutanal with p-toluidine, followed by chiral resolution to isolate the (S)-enantiomer. Key steps:
Reductive Amination : Use NaBH₃CN or H₂/Pd-C in methanol under inert conditions to form the racemic mixture .
Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) .
Purity Validation : Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy.
Q. How can the crystal structure of (S)-3-Methyl-1-(p-tolyl)butan-1-amine be determined, and what software is suitable for refinement?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/hexane mixtures. Collect data on a diffractometer (e.g., Bruker D8 Quest).
- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and thermal parameters .
- Visualization : Mercury CSD aids in analyzing packing patterns and void spaces in the crystal lattice .
Q. What safety protocols are critical when handling (S)-3-Methyl-1-(p-tolyl)butan-1-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps.
- Toxicity Data : While acute oral LD₅₀ data for similar amines is ~7450 mg/kg (rat), assume moderate toxicity and avoid inhalation .
- Spill Management : Neutralize with dilute HCl, adsorb with vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of (S)-3-Methyl-1-(p-tolyl)butan-1-amine, and what are its potential targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to phenethylamines .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with target proteins.
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (high likelihood) and CYP450 metabolism .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar amines?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. phenyl groups) using analogs from PubChem data .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
- Data Meta-Analysis : Use tools like RevMan to aggregate results from studies with conflicting conclusions, focusing on effect sizes and confidence intervals .
Q. How do solvent interactions influence the stability of (S)-3-Methyl-1-(p-tolyl)butan-1-amine in solution, and which solvents are optimal for long-term storage?
Methodological Answer:
- Solvent Screening : Measure degradation rates via HPLC in solvents like DMSO, ethanol, and acetonitrile. Ethanol shows <5% degradation over 6 months at 4°C .
- Thermodynamic Studies : Use PCP-SAFT models to predict amine-solvent interactions, though note limitations in capturing hydrogen-bond asymmetry in amines .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
